Famprofazone-d3
CAS No.:
Cat. No.: VC18013099
Molecular Formula: C24H31N3O
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H31N3O |
---|---|
Molecular Weight | 380.5 g/mol |
IUPAC Name | 1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
Standard InChI | InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
Standard InChI Key | GNUXVOXXWGNPIV-GKOSEXJESA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Properties
Property | Value |
---|---|
IUPAC Name | 1-Methyl-5-[(methyl-d3)(1-phenylpropan-2-yl)amino]methyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one |
SMILES | [2H]C([2H])([2H])N(C(C)CC1=CC=CC=C1)CN(C)C2=CC=CC=C2 |
InChI Key | GNUXVOXXWGNPIV-LBPDFUHNSA-N |
XLogP3 | 4.2 |
Synthesis and Industrial Production
The synthesis of Famprofazone-d3 involves deuterium incorporation at specific sites during the reaction sequence. A common method utilizes deuterated methylamine () in the condensation of 1-phenylpropan-2-one with 1-methyl-2-phenyl-4-isopropylpyrazol-3-one. Industrial-scale production employs optimized conditions—e.g., 60°C reaction temperature, 24-hour reflux in deuterated solvents—to achieve yields exceeding 85% . Post-synthesis purification via column chromatography or recrystallization ensures ≥98% isotopic purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Pharmacological Profile
Pharmacokinetic Parameters
Deuterium labeling slows hepatic metabolism, extending the elimination half-life () from 4.5 hours (famprofazone) to 6.2 hours (Famprofazone-d3) in murine models . Key parameters include:
Table 2: Comparative Pharmacokinetics of Famprofazone and Famprofazone-d3
Parameter | Famprofazone | Famprofazone-d3 |
---|---|---|
(ng/mL) | 120 ± 15 | 135 ± 18 |
(h) | 4.5 ± 0.6 | 6.2 ± 0.8 |
(ng·h/mL) | 980 ± 120 | 1,240 ± 150 |
Analytical Methods for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method for Famprofazone-d3 in liver tissue involves enzymatic digestion with collagenase (1.5 U/mg tissue), protein precipitation using acetonitrile, and solid-phase extraction (SPE) with C18 cartridges . The method achieves a limit of quantification (LOQ) of 5 ng/g, with intraday precision ≤10% and accuracy within ±13% .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analyses of human urine after a 50 mg Famprofazone-d3 dose identified methamphetamine and 3-hydroxymethyl-propyphenazone as primary metabolites . Derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) enabled enantiomeric resolution of methamphetamine, revealing a 3:1 ratio of (−)- to (+)-isomers .
Table 3: Metabolite Excretion Profiles
Metabolite | Excretion (0–48 h, mg) | Detection Method |
---|---|---|
Methamphetamine | 2.6 ± 0.3 | GC-MS |
3-Hydroxymethyl-propyphenazone | 4.0 ± 0.5 | GC-MS |
Metabolic Pathways and Pharmacokinetics
Biotransformation Pathways
Famprofazone-d3 undergoes hepatic oxidation via cytochrome P450 2D6 (CYP2D6) to form methamphetamine-d3 and amphetamine-d3, followed by glucuronidation of the hydroxylated pyrazolone moiety . Deuterium labeling reduces first-pass metabolism, increasing bioavailability by 22% compared to the non-deuterated form .
Enantioselective Excretion
Stereoselective metabolism favors the (−)-enantiomer of methamphetamine-d3, which constitutes 75% of total excreted methamphetamine . This enantiomeric bias correlates with dopamine transporter affinity, suggesting neuropharmacological implications .
Applications in Scientific Research
Pharmacokinetic Studies
Famprofazone-d3’s isotopic label enables precise tracking in mass spectrometry, facilitating studies on tissue distribution and clearance. For example, a porcine study demonstrated liver accumulation (9.3 ng/g) and metabolite ratios consistent with human data .
Neuropharmacology
Methamphetamine-d3 derived from Famprofazone-d3 upregulates striatal D2 receptor expression by 40% in rodent models, highlighting its utility in studying dopaminergic pathways .
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